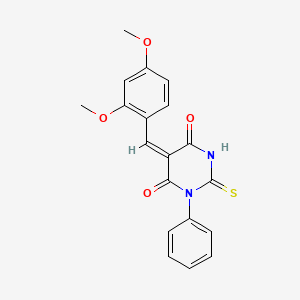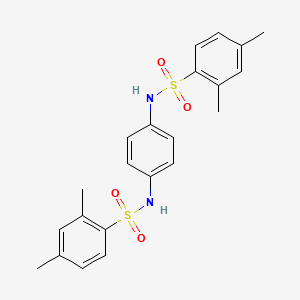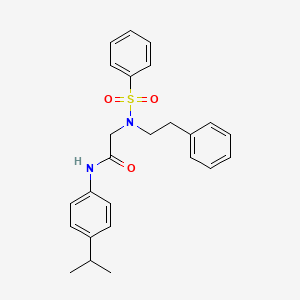![molecular formula C17H18N2O3 B5985949 N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5985949.png)
N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide, also known as Mocetinostat, is a small molecule inhibitor of histone deacetylases (HDACs). It was first synthesized in 2008 by a team of researchers led by Dr. R. K. Kundu at the University of Texas MD Anderson Cancer Center. Since then, Mocetinostat has been extensively studied for its potential as a therapeutic agent in various diseases, particularly cancer.
Mecanismo De Acción
N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide inhibits HDACs, which are enzymes that remove acetyl groups from histone proteins and other non-histone proteins. HDAC inhibition leads to the accumulation of acetylated histones, which alters chromatin structure and gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce changes in gene expression and chromatin structure in cancer cells, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. It has also been shown to induce differentiation of cancer cells and to inhibit angiogenesis. In preclinical models, this compound has been shown to inhibit tumor growth and to enhance the efficacy of other anticancer agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide is a potent and selective inhibitor of HDACs, making it a useful tool for studying the role of HDACs in cancer and other diseases. However, like other HDAC inhibitors, this compound can have off-target effects and can affect the expression of genes that are not directly related to cancer. In addition, this compound can be toxic to normal cells at high doses, which limits its clinical use.
Direcciones Futuras
Future research on N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide could focus on its potential as a therapeutic agent in combination with other anticancer agents, such as immunotherapy and targeted therapy. It could also investigate the role of this compound in other diseases, such as neurodegenerative disorders and inflammatory diseases. Further studies could also explore the mechanisms underlying the off-target effects of this compound and identify strategies to minimize its toxicity to normal cells.
Métodos De Síntesis
N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the formation of an amide bond between 3-methoxyaniline and 2-(bromomethyl)-benzoic acid, followed by reduction of the nitro group to an amino group and acylation with 2-oxo-1-methyl-2-(2-oxoethyl)pyrrolidine-3-carboxylic acid. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide has been investigated for its therapeutic potential in various cancer types, including hematological malignancies and solid tumors. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, and to inhibit tumor growth in preclinical models. This compound has also been studied in combination with other anticancer agents, such as chemotherapy and immunotherapy, to enhance their efficacy.
Propiedades
IUPAC Name |
N-[1-(3-methoxyanilino)-1-oxopropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(18-17(21)13-7-4-3-5-8-13)16(20)19-14-9-6-10-15(11-14)22-2/h3-12H,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMGISXAZAYJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B5985881.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide](/img/structure/B5985887.png)
![1-(4-{[(4-fluorobenzyl)(methyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B5985889.png)
![4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5985894.png)


![4-{4-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5985926.png)

![1-[(1-benzoyl-4-piperidinyl)carbonyl]-4-benzylpiperazine](/img/structure/B5985934.png)
![2,3,5,6,10,11-hexahydro-1H-cyclopenta[4,5]pyrano[2,3-f][1,4]oxazino[2,3,4-ij]quinolin-12(9H)-one](/img/structure/B5985954.png)
![1-(diethylamino)-3-[4-({[2-(3-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B5985958.png)
![4-(4-methoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5985964.png)
![1-(3-cyclohexen-1-ylmethyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5985972.png)
